molecular formula C13H10N4S B2899863 7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 860648-52-8

7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2899863
CAS No.: 860648-52-8
M. Wt: 254.31
InChI Key: CGWKXDFHRDWBAS-UHFFFAOYSA-N
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Description

7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves various synthetic routes. One common method includes the reaction of β-enaminone derivatives under microwave irradiation, resulting in high yields of the desired product . Industrial production methods often involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(2,5-Dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:

Properties

IUPAC Name

7-(2,5-dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c1-8-5-11(9(2)18-8)12-3-4-15-13-10(6-14)7-16-17(12)13/h3-5,7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWKXDFHRDWBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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